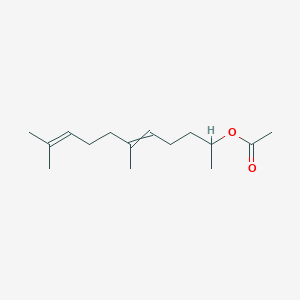
6,10-Dimethylundeca-5,9-dien-2-yl acetate
Overview
Description
6,10-Dimethylundeca-5,9-dien-2-yl acetate is an organic compound with the molecular formula C15H26O2 . It is also known by other names such as (E)-6,10-dimethylundeca-5,9-dien-2-yl acetate and 5,9-Undecadien-2-ol, 6,10-dimethyl-, acetate . This compound is characterized by its pleasant citrus-like aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,10-Dimethylundeca-5,9-dien-2-yl acetate can be synthesized through an esterification reaction. One common method involves the reaction of 6,10-dimethyl-5,9-undecadien-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6,10-Dimethylundeca-5,9-dien-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often require acidic or basic catalysts depending on the desired product.
Major Products Formed
Oxidation: Formation of acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or other derivatives.
Scientific Research Applications
6,10-Dimethylundeca-5,9-dien-2-yl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry due to its pleasant aroma
Mechanism of Action
The mechanism of action of 6,10-Dimethylundeca-5,9-dien-2-yl acetate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to a cascade of biochemical events. For example, its antimicrobial activity may involve disrupting the cell membrane of microorganisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Geranyl acetate: Similar in structure but with different functional groups.
Linalyl acetate: Another ester with a similar fragrance profile.
Citronellyl acetate: Shares similar uses in the fragrance industry
Uniqueness
6,10-Dimethylundeca-5,9-dien-2-yl acetate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of a long carbon chain with multiple double bonds and an acetate group makes it particularly valuable in applications requiring specific aromatic characteristics .
Properties
IUPAC Name |
6,10-dimethylundeca-5,9-dien-2-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-12(2)8-6-9-13(3)10-7-11-14(4)17-15(5)16/h8,10,14H,6-7,9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGLLMNDXKACMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052608 | |
| Record name | 6,10-Dimethylundeca-5,9-dien-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91482-37-0 | |
| Record name | 5,9-Undecadien-2-ol, 6,10-dimethyl-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91482-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,10-Dimethylundeca-5,9-dien-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


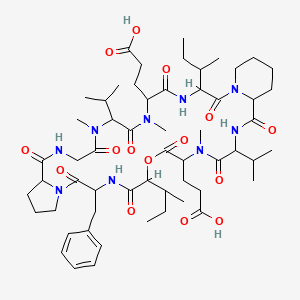
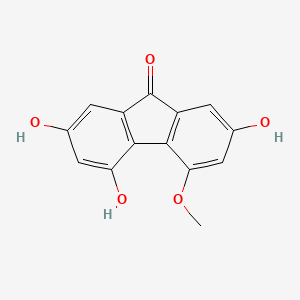

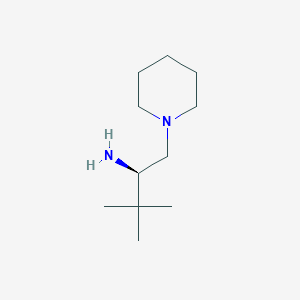
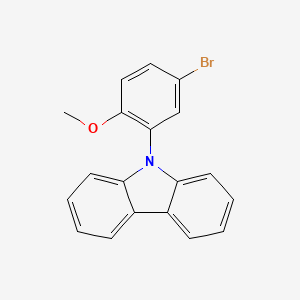
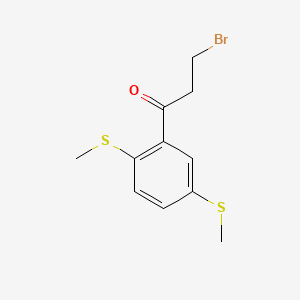
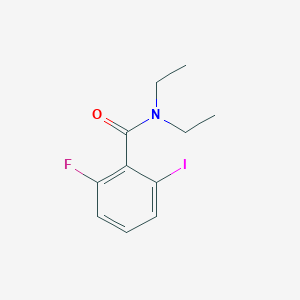

![4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077467.png)

![2-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B14077477.png)
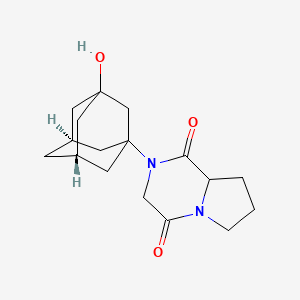

![6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine](/img/structure/B14077487.png)
